2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate
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Overview
Description
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate is a heterocyclic compound characterized by a thiazine ring substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate typically involves the reaction of triphenylamine with sulfur and an oxidizing agent. One common method includes the use of perchloric acid as the oxidizing agent, which facilitates the formation of the thiazin-1-ium ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazin-1-ium ring to a thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazine derivatives.
Substitution: Various substituted phenyl and thiazine derivatives.
Scientific Research Applications
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium tetrafluoroborate: Similar in structure but with a different anion.
2,4,6-Triphenyl-1,3,5-triazine: Contains a triazine ring instead of a thiazine ring.
2,4,6-Triphenyl-1,3-thiazine: Lacks the perchlorate anion.
Uniqueness
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate is unique due to its specific combination of a thiazine ring with three phenyl groups and a perchlorate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
21762-61-8 |
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Molecular Formula |
C22H16ClNO4S |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2,4,6-triphenyl-1,3-thiazin-1-ium;perchlorate |
InChI |
InChI=1S/C22H16NS.ClHO4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19;2-1(3,4)5/h1-16H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RLDQSAPPSFHRKB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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